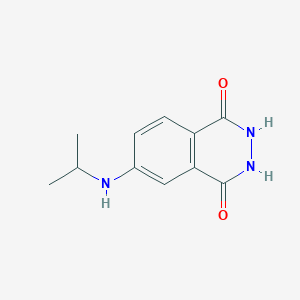
6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione
説明
6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione, commonly referred to as IPAD, is an organic compound with a wide range of potential applications in the scientific research field. IPAD is a derivative of phthalazine and is composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. IPAD has been studied extensively due to its unique properties, which make it an ideal compound for use in a variety of scientific experiments.
科学的研究の応用
Chemical and Pharmacological Data Review
A comprehensive review focused on the chemical and pharmacological data of naphthoquinone derivatives, which include compounds like 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione. These compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral effects. The review also discusses the hemi-synthesis processes of these compounds, highlighting their significance in medicinal chemistry and potential for further research and development (Mbaveng & Kuete, 2014).
Role in Neurological Disorders
Research on N-sulfonylamino azinones, a class of compounds related to 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione, has shown significant promise in the treatment of neurological disorders. These compounds, known for their diuretic, antihypertensive, anti-inflammatory, and anticancer activities, include a new generation of competitive AMPA receptor antagonists. Such antagonists are deemed potentially beneficial in managing epilepsy and schizophrenia, indicating the therapeutic versatility and importance of these chemical structures in neuropharmacology (Elgemeie, Azzam, & Elsayed, 2019).
Optical and Electronic Applications
Diketopyrrolopyrroles, closely related to 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione, are highlighted for their widespread use as dyes and in various optical and electronic applications. Their role in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging underscores the compound's utility beyond pharmacological applications, extending into materials science and engineering (Grzybowski & Gryko, 2015).
Conjugated Polymers and Electronic Devices
The synthesis and use of conjugated polymers containing building blocks similar to 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione are explored for their potential in high-performance electronic devices. These polymers are synthesized using novel chromophores like isoDPP, BDP, and NDP, which share structural similarities with DPP-based polymers but offer distinct optical, electrochemical, and device performance characteristics. This research demonstrates the compound's relevance in the development of advanced electronic materials (Deng et al., 2019).
作用機序
Target of Action
The compound 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione, also known as Atrazine, is a chlorinated herbicide of the triazine class . It primarily targets pre-emergence broadleaf weeds in crops such as maize (corn), soybean, and sugarcane . It is also used on turf, such as golf courses and residential lawns .
Mode of Action
Atrazine works by inhibiting photosynthesis in plants, specifically by disrupting the electron transport chain within the chloroplasts . This disruption prevents the plant from producing necessary proteins, leading to the plant’s death .
Biochemical Pathways
Atrazine affects the photosynthetic pathway in plants. It binds to the D1 protein in the photosystem II complex in the thylakoid membrane of the chloroplast . This binding inhibits electron transfer and disrupts the process of photosynthesis, leading to a cessation of CO2 fixation and ATP production .
Pharmacokinetics
Atrazine exhibits good oral bioavailability . It is rapidly absorbed following oral dosing, and its maximum concentration in plasma and the area under the concentration-time curve increase proportionally with the dose . The compound demonstrates linear pharmacokinetics, with steady-state plasma profiles predictable based on single-dose data .
Result of Action
The primary result of Atrazine’s action is the death of the plant due to the disruption of photosynthesis . In addition, studies suggest that Atrazine is an endocrine disruptor, an agent that can alter the natural hormonal system .
Action Environment
Atrazine’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its use was banned in the European Union in 2004 when groundwater levels were found to exceed the limits set by regulators . Furthermore, Atrazine is known to persist in fields and surface water for several years, resulting in the contamination of surface and water bodies .
特性
IUPAC Name |
6-(propan-2-ylamino)-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)12-7-3-4-8-9(5-7)11(16)14-13-10(8)15/h3-6,12H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPKXSWVASUVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189570 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-[(1-methylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142211-14-0 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-[(1-methylethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-[(1-methylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)
![Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate](/img/structure/B3084203.png)
![4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3084208.png)
![Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B3084210.png)
![Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate](/img/structure/B3084216.png)
![6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B3084219.png)
![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084231.png)
![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)
![[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084243.png)
-amino]acetic acid](/img/structure/B3084246.png)